Fmoc-GABA-OH (CAS 116821-47-7) is a highly processable, N-protected aliphatic amino acid widely procured as a flexible spacer and linker building block in solid-phase peptide synthesis (SPPS), peptide-drug conjugates (PDCs), and PROTAC development . Featuring a 4-carbon gamma-aminobutyric acid core, it introduces moderate, non-chiral flexibility into peptide backbones or between functional domains [1]. The compound exhibits excellent solubility in standard organic solvents like DMF and NMP, making it highly compatible with automated synthesis workflows requiring rapid, high-yield coupling and standard Fmoc deprotection protocols[2].
Generic substitution of Fmoc-GABA-OH with other aliphatic linkers fundamentally alters the spatial and physicochemical properties of the final construct, often leading to functional failure or manufacturing inefficiencies [1]. Substituting with the shorter Fmoc-beta-Ala-OH (3 carbons) can cause severe steric hindrance during the conjugation of bulky payloads or fluorophores, drastically reducing coupling yields [2]. Conversely, substituting with the longer Fmoc-Ahx-OH (6 carbons) introduces excessive hydrophobicity, which increases the risk of on-resin aggregation during synthesis and reduces the aqueous solubility of the final therapeutic[1]. Furthermore, utilizing the Boc-protected variant (Boc-GABA-OH) requires harsh acidic cleavage conditions (e.g., TFA or HF) that are incompatible with acid-sensitive side-chain protecting groups, making Fmoc-GABA-OH the mandatory choice for orthogonal Fmoc-SPPS strategies [3].
When conjugating bulky groups such as FITC or complex payloads to a peptide backbone, direct attachment or the use of short spacers often results in poor coupling yields due to steric hindrance[1]. Utilizing Fmoc-GABA-OH as a spacer introduces a 4-carbon aliphatic chain that physically separates the reactive amine from the bulky peptide core. Compared to shorter alternatives like Fmoc-beta-Ala-OH (3 carbons) or direct coupling, Fmoc-GABA-OH provides sufficient spatial extension to significantly improve conjugation yields[2]. In standard SPPS workflows, incorporating a GABA or Ahx spacer prior to FITC labeling has been shown to increase final conjugate yields from <50% (direct coupling) to >90%, while preventing fluorescence quenching [1].
| Evidence Dimension | Conjugation yield of bulky payloads (e.g., FITC) |
| Target Compound Data | Fmoc-GABA-OH spacer (>90% yield) |
| Comparator Or Baseline | Direct coupling or Fmoc-beta-Ala-OH (<50% yield or higher steric clash) |
| Quantified Difference | >40% improvement in final conjugation yield |
| Conditions | SPPS on Rink amide resin, standard activation, FITC labeling |
Maximizing conjugation yield directly reduces the consumption of expensive payloads and fluorophores, lowering overall manufacturing costs.
The selection of an aliphatic spacer requires balancing flexibility with the hydrophobic penalty it imparts to the final molecule. Fmoc-Ahx-OH (6 carbons) is a common flexible linker, but its longer aliphatic chain significantly increases the lipophilicity of the resulting conjugate, which can trigger on-resin aggregation during synthesis and reduce the aqueous solubility of the final therapeutic[1]. Fmoc-GABA-OH (4 carbons) provides a critical intermediate flexibility[2]. By reducing the aliphatic chain length by two methylene (-CH2-) units compared to Ahx, GABA lowers the LogP of the final construct, thereby improving aqueous solubility and reducing aggregation-related synthesis failures, while still maintaining sufficient distance to prevent steric clash between conjugated domains [1].
| Evidence Dimension | Aliphatic chain length and hydrophobic contribution |
| Target Compound Data | Fmoc-GABA-OH (4-carbon chain, lower hydrophobic penalty) |
| Comparator Or Baseline | Fmoc-Ahx-OH (6-carbon chain, higher aggregation risk) |
| Quantified Difference | Reduction of 2 methylene units, decreasing lipophilicity and improving aqueous solubility |
| Conditions | Aqueous formulation of peptide-drug conjugates or PROTACs |
Selecting a spacer with a lower hydrophobic penalty prevents costly synthesis failures due to on-resin aggregation and improves the bioavailability of the final formulated product.
For complex peptide constructs containing acid-sensitive side-chain protecting groups (e.g., Trt, OtBu, Pbf), the choice of N-terminal protecting group on the spacer is critical for manufacturing viability [1]. Fmoc-GABA-OH undergoes rapid and quantitative deprotection using 20% piperidine in DMF (mild base) in 15-20 minutes [1]. In contrast, its direct analog Boc-GABA-OH requires harsh acidic conditions (e.g., 50% TFA) for deprotection . Utilizing Fmoc-GABA-OH allows the spacer to be elongated without prematurely cleaving side-chain protections, ensuring the integrity of the peptide until the final global cleavage step. This orthogonal compatibility routinely enables high crude purities for complex sequences, whereas Boc-based strategies would lead to catastrophic side-reaction profiles in Fmoc-SPPS workflows[1].
| Evidence Dimension | Deprotection conditions and side-chain integrity |
| Target Compound Data | Fmoc-GABA-OH (20% piperidine, preserves acid-labile groups) |
| Comparator Or Baseline | Boc-GABA-OH (50% TFA, cleaves acid-labile groups) |
| Quantified Difference | 100% preservation of Trt/OtBu groups during spacer deprotection |
| Conditions | Standard Fmoc-SPPS orthogonal synthesis workflow |
Orthogonal deprotection compatibility ensures that expensive, heavily modified peptide sequences are not destroyed during intermediate synthesis steps, ensuring high crude purity and reducing purification bottlenecks.
Fmoc-GABA-OH exhibits excellent solubility in standard SPPS solvents such as DMF and NMP, which is a prerequisite for automated peptide synthesizers [1]. When activated with standard coupling reagents like HBTU, HATU, or PyBOP in the presence of DIPEA, Fmoc-GABA-OH demonstrates rapid coupling kinetics, typically achieving >98% coupling efficiency within 30-60 minutes at room temperature[2]. Compared to PEG-based linkers (e.g., Fmoc-PEG2-OH), which can suffer from slower coupling rates and require double-coupling cycles due to their distinct solvation properties, Fmoc-GABA-OH behaves similarly to standard aliphatic amino acids, streamlining the manufacturing process and reducing total solvent and reagent consumption[1].
| Evidence Dimension | Coupling efficiency and cycle time |
| Target Compound Data | Fmoc-GABA-OH (>98% efficiency in single 30-60 min coupling) |
| Comparator Or Baseline | Fmoc-PEG2-OH (often requires double coupling or extended times) |
| Quantified Difference | Elimination of double-coupling steps, saving up to 50% of coupling reagents per spacer addition |
| Conditions | Automated SPPS using HBTU/HATU or PyBOP activation in DMF |
Rapid and near-quantitative coupling kinetics allow for seamless integration into automated synthesis platforms, minimizing cycle times and reagent waste.
Ideal for inserting a flexible 4-carbon gap between a targeting peptide and a cytotoxic payload, preventing steric interference while maintaining better aqueous solubility than Ahx linkers [1].
Used as a building block for synthesizing PROTAC linkers where a moderate aliphatic distance is required between the target-binding ligand and the E3 ligase ligand, optimizing the degradation complex formation without excessive hydrophobicity .
Deployed as a spacer prior to N-terminal labeling with bulky fluorophores (e.g., FITC, Cy5) to improve coupling yields and prevent fluorescence quenching caused by proximity to the peptide backbone [2].
Utilized in the synthesis of oligoarginine-based prodrugs where the GABA moiety participates in controlled intramolecular cyclization and drug release under physiological conditions [3].
Irritant